molecular formula C4H3F5 B1609708 1,1,2,2,3-Pentafluorocyclobutane CAS No. 2253-02-3

1,1,2,2,3-Pentafluorocyclobutane

Cat. No.: B1609708
CAS No.: 2253-02-3
M. Wt: 146.06 g/mol
InChI Key: CCVRBOAAPJPHKL-UHFFFAOYSA-N
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Description

1,1,2,2,3-Pentafluorocyclobutane is a fluorinated cyclobutane compound with the molecular formula C4H3F5. This compound is characterized by the presence of five fluorine atoms attached to a cyclobutane ring, making it a highly fluorinated organic molecule.

Preparation Methods

The synthesis of 1,1,2,2,3-Pentafluorocyclobutane typically involves the fluorination of cyclobutane derivatives. One common method is the direct fluorination of cyclobutane using elemental fluorine (F2) under controlled conditions. This reaction requires careful handling due to the highly reactive nature of fluorine gas. Industrial production methods may involve the use of specialized fluorinating agents and catalysts to achieve high yields and purity .

Chemical Reactions Analysis

1,1,2,2,3-Pentafluorocyclobutane undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, acids, and specialized fluorinating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,2,2,3-Pentafluorocyclobutane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique structure and reactivity make it valuable in the development of new materials and pharmaceuticals.

    Biology and Medicine: The compound’s fluorinated nature makes it useful in the design of biologically active molecules, including potential drug candidates. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability.

    Industry: It is used in the production of specialty chemicals and materials, including fluoropolymers and surfactants. .

Mechanism of Action

The mechanism of action of 1,1,2,2,3-Pentafluorocyclobutane depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms, which can stabilize or destabilize reaction intermediates. In biological systems, the compound’s fluorinated nature can enhance its interaction with biological targets, such as enzymes or receptors, by increasing its lipophilicity and metabolic stability .

Comparison with Similar Compounds

1,1,2,2,3-Pentafluorocyclobutane can be compared with other fluorinated cyclobutanes, such as 1,1,2,2,3,3-Hexafluorocyclobutane and 1,1,2,2-Tetrafluorocyclobutane. These compounds share similar structural features but differ in the number and arrangement of fluorine atoms. The unique properties of this compound, such as its specific reactivity and stability, make it distinct from its analogs .

Similar Compounds

  • 1,1,2,2,3,3-Hexafluorocyclobutane
  • 1,1,2,2-Tetrafluorocyclobutane
  • 1,1,2,3,3-Pentafluorocyclopentane

These compounds exhibit varying degrees of fluorination and can be used in similar applications, but their chemical and physical properties may differ significantly .

Properties

IUPAC Name

1,1,2,2,3-pentafluorocyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F5/c5-2-1-3(6,7)4(2,8)9/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCVRBOAAPJPHKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C1(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433679
Record name 1,1,2,2,3-pentafluorocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253-02-3
Record name 1,1,2,2,3-pentafluorocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2,2,3-Pentafluorocyclobutane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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